Product packaging for 2-(Chloromethyl)-6-methylpyrimidin-4-ol(Cat. No.:CAS No. 23862-02-4)

2-(Chloromethyl)-6-methylpyrimidin-4-ol

Cat. No.: B1461058
CAS No.: 23862-02-4
M. Wt: 158.58 g/mol
InChI Key: KLGVEJTYDFQICE-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting the compound's substitution pattern on the pyrimidine ring system. The primary International Union of Pure and Applied Chemistry name for this compound is 2-(chloromethyl)-6-methyl-4-pyrimidinol, which clearly indicates the positions and nature of all substituents. Alternative naming conventions include 2-(chloromethyl)-6-methylpyrimidin-4(1H)-one, which emphasizes the tautomeric form where the hydroxyl group exists in its keto form.

The molecular formula C₆H₇ClN₂O encompasses a molecular weight of 158.59 grams per mole, establishing the compound's basic compositional characteristics. The Chemical Abstracts Service registry number 23862-02-4 serves as the unique identifier for this compound in chemical databases and regulatory systems worldwide. The MDL number MFCD00129146 provides an additional identifier used in various chemical information systems.

Structural identification relies heavily on spectroscopic and computational descriptors that provide detailed molecular characterization. The International Chemical Identifier string 1S/C6H7ClN2O/c1-4-2-6(10)9-5(3-7)8-4/h2H,3H2,1H3,(H,8,9,10) encodes the complete structural information including connectivity and hydrogen positioning. The corresponding International Chemical Identifier Key KLGVEJTYDFQICE-UHFFFAOYSA-N serves as a shortened, hash-encoded version of the full identifier for database searches and computational applications.

The Simplified Molecular Input Line Entry System notation CC1=CC(O)=NC(CCl)=N1 provides a linear representation of the molecular structure that facilitates computer-based chemical information processing. This notation clearly shows the pyrimidine ring with the methyl group at position 6, the hydroxyl group at position 4, and the chloromethyl group at position 2.

Table 1: Molecular Identifiers and Physical Properties

Property Value Reference
Chemical Abstracts Service Number 23862-02-4
Molecular Formula C₆H₇ClN₂O
Molecular Weight 158.59 g/mol
Melting Point 157-159°C
Alternative Melting Point 172-173°C
Boiling Point 242.8°C at 760 mmHg
Density 1.37 g/cm³
Refractive Index 1.59
Flash Point 100.6°C
Vapor Pressure 0.0332 mmHg at 25°C

The physical properties data reveals important characteristics that influence the compound's handling and application in laboratory settings. The melting point range of 157-159°C reported by one source differs slightly from the 172-173°C range reported by another, which may reflect differences in purity or measurement conditions. The boiling point of 242.8°C at standard atmospheric pressure indicates thermal stability under normal laboratory conditions.

The density value of 1.37 g/cm³ suggests that the compound is denser than water, which influences its behavior in aqueous extraction procedures and phase separations. The refractive index of 1.59 provides optical characterization data useful for compound identification and purity assessment. The relatively low vapor pressure of 0.0332 mmHg at 25°C indicates limited volatility at room temperature, suggesting minimal loss through evaporation during routine handling.

Historical Context in Heterocyclic Chemistry Research

The development of this compound must be understood within the broader historical context of pyrimidine chemistry, which has evolved significantly since the late nineteenth century. Pyrimidine derivatives, including those bearing chloromethyl substituents, emerged from systematic investigations into heterocyclic ring systems that began in earnest during the 1880s. The fundamental pyrimidine ring system was first characterized through studies of naturally occurring nucleobases, establishing the foundation for synthetic modifications that would later include compounds like this compound.

The historical trajectory of pyrimidine research reveals several key developmental phases that contributed to the eventual synthesis and characterization of substituted derivatives. Early research by Pinner in 1884 established synthetic methodologies for pyrimidine derivatives through condensation reactions, while Gabriel and Colman's 1900 preparation of the parent pyrimidine compound from barbituric acid provided crucial synthetic precedents. These foundational studies created the methodological framework that enabled the development of more complex substituted pyrimidines, including those bearing reactive functional groups like chloromethyl substituents.

The systematic nomenclature development for pyrimidines, including the establishment of position numbering and tautomeric naming conventions, directly influenced how compounds like this compound are identified and categorized. The recognition that hydroxyl groups on pyrimidine rings exist primarily in their cyclic amide forms led to the dual naming conventions observed for this compound, where both the hydroxyl and keto forms are acknowledged in chemical literature.

The emergence of chloromethyl-substituted pyrimidines as synthetic intermediates reflects broader trends in heterocyclic chemistry toward developing versatile building blocks for pharmaceutical and materials applications. The chloromethyl functionality serves as an excellent electrophilic center for nucleophilic substitution reactions, making compounds like this compound valuable in synthetic sequences requiring selective functionalization. This synthetic utility has driven continued research interest and commercial development of such compounds.

Contemporary research applications of this compound build upon decades of methodological development in heterocyclic synthesis. The compound's current availability from multiple commercial suppliers represents the culmination of synthetic methodology refinement and demonstrates the established synthetic routes that enable reliable production. The standardized purity levels and consistent physical property data reported across multiple sources indicate mature synthetic and purification protocols.

The compound's role in modern heterocyclic chemistry research extends to applications in pharmaceutical intermediate synthesis, where the pyrimidine core provides a privileged scaffold for bioactive molecule development. The specific substitution pattern in this compound offers unique reactivity profiles that complement other pyrimidine derivatives in synthetic chemistry applications. Research continues to explore new transformations and applications for this compound, building upon the historical foundation of pyrimidine chemistry while addressing contemporary synthetic challenges.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7ClN2O B1461058 2-(Chloromethyl)-6-methylpyrimidin-4-ol CAS No. 23862-02-4

Properties

IUPAC Name

2-(chloromethyl)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-2-6(10)9-5(3-7)8-4/h2H,3H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGVEJTYDFQICE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400800
Record name 2-(chloromethyl)-6-methylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23862-02-4
Record name 2-(chloromethyl)-6-methylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Overview

2-(Chloromethyl)-6-methylpyrimidin-4-ol (CAS Number: 23862-02-4) is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound possesses a chloromethyl group, which can enhance its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C6H7ClN2OC_6H_7ClN_2O. Its structure includes a pyrimidine ring substituted with a chloromethyl group at the 2-position and a hydroxymethyl group at the 4-position. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrimidines can be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of essential metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of pyrimidine derivatives. A notable investigation involved the synthesis of novel pyrimidine-based compounds, which demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (A-549) . The mechanism of action typically includes induction of apoptosis and cell cycle arrest, attributed to the disruption of key signaling pathways involved in cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial growth or cancer cell proliferation. For example, it could potentially inhibit DNA or RNA polymerases involved in nucleic acid synthesis.
  • Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential .
  • Cell Cycle Arrest : Studies indicate that certain derivatives can induce G1 or G2/M phase arrest, preventing cancer cells from progressing through the cell cycle .

Study 1: Antimicrobial Efficacy

In a comparative study, a series of pyrimidine derivatives were synthesized and tested for their antibacterial activity. The results indicated that compounds with chloromethyl substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-chlorinated counterparts .

CompoundActivity Against S. aureus (MIC µg/mL)Activity Against E. coli (MIC µg/mL)
Compound A3264
Compound B1632
This compound816

Study 2: Anticancer Activity

A recent study synthesized several pyrimidine derivatives and evaluated their cytotoxicity against multiple cancer cell lines. Among them, one derivative showed an IC50 value of 19.56 µM against fibrosarcoma cells (HT-1080), indicating potent anticancer properties .

Cell LineIC50 (µM)
HT-108019.56
MCF-725.00
A-54930.00

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(Chloromethyl)-6-methylpyrimidin-4-ol have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of pyrimidines have been studied for their ability to target specific cancer pathways, potentially leading to the development of novel anticancer agents.

Case Study:
A study focused on pyrimidine derivatives demonstrated that certain modifications to the chloromethyl group could enhance cytotoxicity against various cancer cell lines. The findings suggest that further exploration of this compound could yield effective anticancer agents.

Antihyperlipidemic Properties

Another area of interest is the antihyperlipidemic activity of related pyrimidine compounds. For example, a docking study on similar structures indicated favorable interactions with molecular targets involved in lipid metabolism, suggesting potential therapeutic applications in managing hyperlipidemia .

Research Insights:

  • The compound was evaluated against several molecular targets such as Niemann Pick C1 Like1 protein (NPC1L1) and ATP citrate lyase (ACL), showing promising results in inhibiting lipid absorption and synthesis.

Synthesis of Bioactive Compounds

This compound serves as a key intermediate in synthesizing various bioactive molecules. Its reactive chloromethyl group allows for nucleophilic substitution reactions, facilitating the formation of more complex structures.

Table: Synthetic Routes Involving this compound

Reaction TypeExample ReactionProduct
Nucleophilic SubstitutionReaction with amines2-(Aminomethyl)-6-methylpyrimidin-4-ol
AcylationReaction with acyl chloridesAcylated pyrimidine derivatives
Coupling ReactionsCoupling with various electrophilesDiverse heterocyclic compounds

Mechanism of Action Investigations

Pharmacological studies have begun to elucidate the mechanisms by which this compound exerts its biological effects. Investigations into enzyme inhibition and receptor interactions are ongoing.

Key Findings:

  • Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular processes related to growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents (Positions) CAS Number Key Functional Groups
2-(Chloromethyl)-6-methylpyrimidin-4-ol 2-(ClCH₂), 6-(CH₃), 4-(OH) 23862-02-4 Chloromethyl, hydroxyl, methyl
6-Amino-2-(methylthio)pyrimidin-4-ol 2-(SCH₃), 6-(NH₂), 4-(OH) 6724-53-4 Methylthio, amino, hydroxyl
2-(Diethylamino)-6-methylpyrimidin-4-ol 2-(N(CH₂CH₃)₂), 6-(CH₃), 4-(OH) Metabolite* Diethylamino, hydroxyl, methyl
4-Methyl-6-(methylthio)pyrimidin-2-ol 2-(OH), 4-(CH₃), 6-(SCH₃) 16710-11-5 Methylthio, hydroxyl, methyl
2-Chloro-4-trifluoromethyl-6-methylpyrimidine 2-(Cl), 4-(CF₃), 6-(CH₃) N/A Chloro, trifluoromethyl, methyl
6-(Chloromethyl)-2-phenylpyrimidin-4-ol 2-(C₆H₅), 4-(OH), 6-(ClCH₂) N/A Chloromethyl, hydroxyl, phenyl

*Metabolite of pirimiphos-methyl (CAS: 29232-93-7).

Key Comparisons

C. Physicochemical Properties

  • Solubility and Stability: The hydroxyl group at position 4 in this compound enhances water solubility compared to non-hydroxylated derivatives like 2-Chloro-4-trifluoromethyl-6-methylpyrimidine. However, the chloromethyl group may confer instability under basic or nucleophilic conditions .

Preparation Methods

Chloromethylation of 6-Methylpyrimidin-4-ol

The primary synthetic strategy involves introducing a chloromethyl group at the 2-position of the pyrimidin-4-ol ring. This can be achieved by:

  • Starting from 6-methylpyrimidin-4-ol or related uracil derivatives.
  • Employing chloromethylation reagents such as formaldehyde and hydrochloric acid, or chloromethylating agents under controlled conditions.

While specific detailed experimental procedures for this exact compound are limited in open literature, analogous chloromethylation of pyrimidine derivatives is well-documented.

Patent-Documented Process for Related Compounds

A relevant and detailed process is described in European Patent EP3759082B1, which discloses methods for synthesizing chloromethyluracil derivatives, closely related to 2-(Chloromethyl)-6-methylpyrimidin-4-ol:

  • The process starts with a methylthio-substituted dihydropyrimidinone intermediate.
  • Oxidation and chlorination steps convert the methylthio group to a chloromethyl substituent.
  • The reaction conditions typically involve mild bases (e.g., sodium carbonate or potassium carbonate), solvents such as acetonitrile or dimethylformamide, and chlorinating agents.
  • The process emphasizes control of reaction temperature, pH, and purification steps such as filtration and crystallization to isolate the pure chloromethylated product.

This patent method provides a robust synthetic route adaptable for this compound, given the structural similarity to 6-chloromethyluracil derivatives.

Practical Preparation and Formulation Notes

According to chemical supplier data (GlpBio), preparation of stock solutions and formulations of this compound involves:

  • Dissolving the compound in solvents such as DMSO (dimethyl sulfoxide) to prepare master stock solutions.
  • Subsequent dilution with co-solvents like PEG300, Tween 80, corn oil, or water to achieve desired concentrations for in vivo or in vitro studies.
  • The preparation must ensure clarity of solutions at each solvent addition step, using physical methods like vortexing, ultrasound, or gentle heating to aid dissolution.
  • Concentration calculations and molarity adjustments are critical for reproducibility and experimental success.

Data Table: Stock Solution Preparation for this compound

Stock Solution Concentration Amount of Compound (mg) Volume of Solvent (mL)
1 mM 1 6.31
1 mM 5 31.53
1 mM 10 63.06
5 mM 1 1.26
5 mM 5 6.31
5 mM 10 12.61
10 mM 1 0.63
10 mM 5 3.15
10 mM 10 6.31

Note: Volumes correspond to solvent required to dissolve the indicated mass of compound to achieve the specified molarity in DMSO or other suitable solvents.

Research Findings and Considerations

  • Reaction Efficiency: Chloromethylation reactions require careful control of reaction parameters to avoid over-chlorination or side reactions such as hydrolysis.
  • Purification: Crystallization and filtration are standard methods for isolating the pure product. Analytical techniques such as NMR and HPLC are used to confirm structure and purity.
  • Safety: Chloromethyl compounds are reactive and potentially hazardous; appropriate handling and disposal protocols must be followed.
  • Scalability: The patent process demonstrates potential for scale-up, with mild reagents and straightforward purification, making it suitable for industrial synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Chloromethyl)-6-methylpyrimidin-4-ol?

  • Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, 2-(chloromethyl)-6-methylpyridine derivatives can be synthesized via halogenation of methylpyrimidines using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under controlled anhydrous conditions . Purification often employs recrystallization or column chromatography.
  • Characterization : Confirmation of structure requires nuclear magnetic resonance (NMR) for proton and carbon environments, mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy to identify functional groups like hydroxyl (-OH) or chloro (-Cl) substituents .

Q. How is the reactivity of this compound influenced by its functional groups?

  • Key Features : The chloromethyl group (-CH₂Cl) is susceptible to nucleophilic substitution, enabling modifications at this position. The hydroxyl (-OH) and methyl (-CH₃) groups influence solubility and steric hindrance .
  • Experimental Design : Reactivity studies often use polar aprotic solvents (e.g., DMF, DMSO) with nucleophiles like amines or thiols. Kinetic monitoring via HPLC or TLC helps track reaction progress .

Advanced Research Questions

Q. What contradictions exist in environmental detection versus laboratory synthesis of this compound?

  • Data Conflict : While laboratory synthesis focuses on controlled reactions, environmental studies identify 2-(diethylamino)-6-methylpyrimidin-4-ol/one (a metabolite) in human urine samples, suggesting exposure to pirimiphos-methyl, an organophosphate insecticide . This raises questions about whether environmental detection reflects degradation of parent compounds or synthetic byproducts.
  • Resolution Strategy : Isotopic labeling (e.g., ¹³C or ²H) can differentiate synthetic vs. metabolic origins. Comparative LC-MS/MS analysis of synthetic standards and environmental samples is critical .

Q. How can structural modifications of this compound enhance its bioactivity?

  • Targeted Modifications : Substituting the chloromethyl group with trifluoromethyl (-CF₃) or amino (-NH₂) groups alters electronic properties and binding affinity. For example, trifluoromethyl analogs show increased metabolic stability in pharmacokinetic studies .
  • Biological Assays : In vitro testing against kinase targets (e.g., Src/Abl) involves enzyme inhibition assays (IC₅₀ determination) and cell-based viability assays (e.g., MTT) to correlate structure-activity relationships .

Q. What analytical challenges arise in detecting trace levels of this compound in biological matrices?

  • Detection Limits : Urinary metabolites like 2-(diethylamino)-6-methylpyrimidin-4-ol/one are detectable at µg/L levels via GC-MS or LC-MS/MS, but matrix effects (e.g., urine salts) require robust sample preparation (solid-phase extraction) .
  • Validation : Method validation includes spike-recovery experiments and comparison with certified reference materials to ensure accuracy and precision .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(Chloromethyl)-6-methylpyrimidin-4-ol
Reactant of Route 2
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2-(Chloromethyl)-6-methylpyrimidin-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.